Methyl 6-chloro-4-hydroxynicotinate
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Overview
Description
Methyl 6-chloro-4-hydroxynicotinate is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring, with a methyl ester functional group at the carboxylic acid position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-4-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the esterification of 6-chloro-4-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-hydroxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted nicotinates depending on the nucleophile used.
Oxidation: Formation of 6-chloro-4-oxonicotinate.
Reduction: Formation of 6-chloro-4-hydroxy-3-pyridinemethanol.
Scientific Research Applications
Methyl 6-chloro-4-hydroxynicotinate has various applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other biologically active molecules, influencing various biochemical pathways . For example, it may undergo metabolic transformations to produce active metabolites that exert specific effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hydroxynicotinate: Similar structure but lacks the chlorine atom at the 6th position.
Methyl nicotinate: Lacks both the chlorine atom and the hydroxyl group.
Uniqueness
Methyl 6-chloro-4-hydroxynicotinate is unique due to the presence of both the chlorine atom and the hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
Methyl 6-chloro-4-hydroxynicotinate is a derivative of nicotinic acid, notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory processes. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
This compound features a chlorine atom at the 6-position and a hydroxyl group at the 4-position of the pyridine ring. Its molecular formula is C_7H_6ClN_0_3, and it has a molecular weight of approximately 201.61 g/mol. These structural characteristics contribute to its unique reactivity and biological properties.
Research indicates that this compound interacts with various enzymes and receptors, potentially modulating neurotransmitter levels. The presence of the hydroxyl group allows for hydrogen bonding, which may enhance its interaction with biological targets. Although specific mechanisms are not fully elucidated, it is believed that this compound influences metabolic pathways similar to other nicotinic acid derivatives.
Biological Activities
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Neuroprotective Effects :
- This compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that it may enhance cellular survival in models of neurodegenerative diseases by modulating neurotrophic factors and reducing inflammatory cytokines.
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Anti-inflammatory Properties :
- This compound exhibits anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation. It appears to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6.
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Antioxidant Activity :
- Preliminary research indicates that this compound possesses antioxidant properties, scavenging free radicals and reducing oxidative damage in cellular models.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparative analysis with structurally related compounds is essential. The following table summarizes key structural features and biological activities of several analogs:
Compound Name | Structural Features | Similarity Level | Notable Biological Activity |
---|---|---|---|
Methyl 5-chloro-6-hydroxynicotinate | Chlorine at position 5 | 0.86 | Anti-inflammatory |
Methyl 6-chloro-5-hydroxynicotinate | Chlorine at position 6 | 0.81 | Neuroprotective |
Methyl 6-chloro-4-methylnicotinate | Methyl group at position 4 | 0.81 | Antimicrobial |
Methyl 5-amino-6-chloronicotinate | Amino group at position 5 | 0.80 | Cytotoxicity |
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of this compound significantly reduced neuronal cell death induced by excitotoxicity. The compound was found to upregulate brain-derived neurotrophic factor (BDNF), suggesting a mechanism through which it exerts neuroprotective effects.
Case Study 2: Inhibition of Inflammatory Response
In vitro assays using human macrophage cell lines revealed that this compound effectively inhibited the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests its potential application in treating inflammatory diseases.
Properties
IUPAC Name |
methyl 6-chloro-4-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-3-9-6(8)2-5(4)10/h2-3H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUXOEHYUPEHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=CC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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